trans-1-Boc-4-aminomethyl-3-hydroxypiperidine

Vue d'ensemble

Description

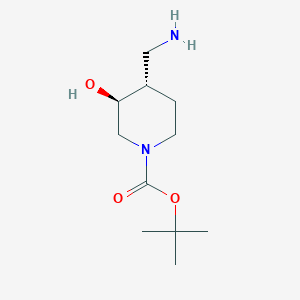

trans-1-Boc-4-aminomethyl-3-hydroxypiperidine: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is also known by its IUPAC name, tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate . This compound is commonly used as a building block in organic synthesis and drug design.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection step .

Industrial Production Methods: Industrial production methods for trans-1-Boc-4-aminomethyl-3-hydroxypiperidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or amine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Synthesis and Reaction Pathways

The synthesis of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine typically involves:

- Boc Protection: Using di-tert-butyl dicarbonate (Boc2O) to protect the amine group.

- Reduction and Substitution Reactions: The compound can undergo various chemical transformations, including oxidation to form ketones or aldehydes, reduction to form amines or alcohols, and nucleophilic substitutions.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Common Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, CrO3 | Varies based on substrate |

| Reduction | Lithium aluminum hydride, NaBH4 | Anhydrous conditions |

| Substitution | Alkyl halides, acyl chlorides | Varies based on substrate |

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological and cardiovascular diseases. Its derivatives have shown potential as inhibitors for various biological pathways, making them candidates for drug development.

Biological Research

In biological studies, this compound is utilized to investigate enzyme interactions and protein-ligand binding due to its structural versatility. It has been shown to interact with neurotransmitter receptors, particularly GABA receptors, enhancing inhibitory neurotransmission.

Industrial Applications

The compound is employed in the production of fine chemicals and as an intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its stability and high purity make it suitable for large-scale industrial applications.

Case Studies

Cytotoxicity in Cancer Models:

A study evaluated the anticancer potential of this compound derivatives. The results indicated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .

Enzyme Inhibition Studies:

Research demonstrated that this compound inhibits specific enzymes involved in neurotransmission. This inhibition suggests its potential role in modulating neurochemical pathways.

Mécanisme D'action

The mechanism of action of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity and alteration of signal transduction processes.

Comparaison Avec Des Composés Similaires

- trans-4-aminomethyl-1-Boc-piperidin-3-ol

- tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate

- tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate

Uniqueness: trans-1-Boc-4-aminomethyl-3-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which make it a versatile building block in organic synthesis and drug design . Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its importance .

Activité Biologique

trans-1-Boc-4-aminomethyl-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry and biological research due to its structural versatility and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C₁₁H₂₂N₂O₃

Molecular Weight: 230.3 g/mol

Key Functional Groups:

- Boc (tert-butyloxycarbonyl) : Protects the amine group for selective reactions.

- Hydroxyl Group : Enhances hydrogen bonding capabilities.

- Aminomethyl Group : Provides additional reactivity and interaction potential.

This compound primarily interacts with various molecular targets in biological systems. Its mechanism of action includes:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity based on the context of use.

- Receptor Binding : It has shown potential interactions with neurotransmitter receptors, particularly GABA receptors, enhancing inhibitory neurotransmission.

- Signal Transduction Modulation : The compound may alter signaling pathways related to cell survival, proliferation, and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu (hypopharyngeal) | 5.2 | Induction of apoptosis via mitochondrial pathway | |

| A549 (lung) | 7.4 | Inhibition of cell proliferation through G1 arrest |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through specific biochemical pathways.

Neuroprotective Effects

The compound's interaction with GABA receptors indicates potential neuroprotective properties. By enhancing GABAergic activity, it may help in conditions characterized by neuronal excitability and neurodegeneration:

| Study | Model | Effect |

|---|---|---|

| In vitro neurons | Increased chloride ion influx | |

| Alzheimer's model | Reduced amyloid-beta aggregation |

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of this compound to evaluate their biological activity. The derivatives showed varied potency against cancer cell lines, with some exhibiting enhanced selectivity for specific targets .

- Pharmacological Characterization : Research characterized the pharmacokinetics and pharmacodynamics of this compound in animal models, demonstrating significant oral bioavailability and therapeutic efficacy in treating neurological disorders .

Propriétés

IUPAC Name |

tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGALXYDHSHHCD-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.